3,3-Dimethyl-4-phenyl-1-(1-phenylethyl)azetidin-2-one
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Overview
Description
3,3-Dimethyl-4-phenyl-1-(1-phenylethyl)azetidin-2-one is a synthetic organic compound with the molecular formula C19H21NO It belongs to the class of azetidinones, which are four-membered lactam rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-4-phenyl-1-(1-phenylethyl)azetidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of this compound with suitable reagents to form the azetidinone ring. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-4-phenyl-1-(1-phenylethyl)azetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with new functional groups .
Scientific Research Applications
3,3-Dimethyl-4-phenyl-1-(1-phenylethyl)azetidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-4-phenyl-1-(1-phenylethyl)azetidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dimethyl-4-phenyl-1-(2-phenylethyl)azetidin-2-one
- 4-Isobutyl-3,3-dimethyl-1-(1-phenylethyl)-2-azetidinone
Uniqueness
3,3-Dimethyl-4-phenyl-1-(1-phenylethyl)azetidin-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
64576-93-8 |
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Molecular Formula |
C19H21NO |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
3,3-dimethyl-4-phenyl-1-(1-phenylethyl)azetidin-2-one |
InChI |
InChI=1S/C19H21NO/c1-14(15-10-6-4-7-11-15)20-17(19(2,3)18(20)21)16-12-8-5-9-13-16/h4-14,17H,1-3H3 |
InChI Key |
GOKSDSGINFPITK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(C(C2=O)(C)C)C3=CC=CC=C3 |
Origin of Product |
United States |
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